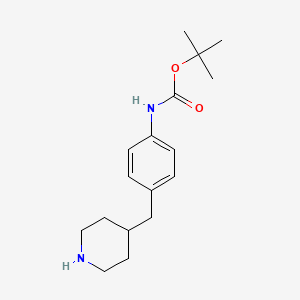

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate

Description

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate is a carbamate derivative featuring a piperidin-4-ylmethyl group attached to a phenyl ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in medicinal chemistry due to the piperidine moiety, which is a common pharmacophore in central nervous system (CNS) therapeutics and enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl N-[4-(piperidin-4-ylmethyl)phenyl]carbamate |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-6-4-13(5-7-15)12-14-8-10-18-11-9-14/h4-7,14,18H,8-12H2,1-3H3,(H,19,20) |

InChI Key |

FLWUYIZJNVFENK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Boc Protection

The tert-butyl carbamate (Boc) group is commonly introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. This reaction is well-established for protecting amines in organic synthesis.

- The reaction is typically carried out in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

- The temperature is controlled between 0°C and room temperature to avoid side reactions.

- Bases like pyridine or triethylamine are used to scavenge the acid byproducts.

This method is supported by literature describing carbamate synthesis and protecting group chemistry.

Synthesis of the Piperidin-4-ylmethyl Substituent

The piperidin-4-ylmethyl group is introduced by:

- Alkylation of a 4-aminophenyl derivative with a suitable piperidine precursor.

- Alternatively, nucleophilic substitution reactions involving piperidine derivatives and halogenated benzyl compounds.

For example, nucleophilic displacement of a halogenated aromatic compound by a piperidin-4-ylmethyl nucleophile under basic conditions in DMF at moderate temperatures (around 50°C) has been reported.

Protection and Deprotection Steps

- The Boc protecting group can be removed selectively using acids such as trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI) under controlled temperatures (-10°C to 25°C).

- The use of TMSI in the presence of silylating agents like N,O-bis(trimethylsilyl)acetamide can achieve efficient deprotection without affecting other sensitive groups.

Representative Synthetic Procedure (Based on Patent WO2014200786A1)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-(piperidin-4-ylmethyl)aniline + di-tert-butyl dicarbonate (Boc2O), pyridine, DCM, 0–25°C | Formation of tert-butyl carbamate protecting group on the aniline nitrogen |

| 2 | Stirring at 60–70°C for 24–32 hours | Reaction completion and product formation |

| 3 | Workup: Extraction with toluene, washing with aqueous sodium chloride and sodium bicarbonate solutions | Purification of the carbamate product |

| 4 | Concentration and crystallization with heptanes at 15–20°C | Isolation of pure tert-butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate |

This method emphasizes temperature control, solvent extraction, and crystallization to achieve high purity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | DCM, DMF, Toluene | Choice depends on solubility and reaction step |

| Temperature | 0°C to 70°C | Lower temperatures for protection/deprotection; higher for reaction completion |

| Reaction Time | 1 hour to 32 hours | Longer times for complete conversion in some steps |

| Equivalents of Boc2O | 1.0 to 2.0 eq | Slight excess to ensure full protection |

| Acid for Deprotection | TFA, TMSI (0.2 to 1.5 eq) | Selective removal of Boc group without side reactions |

Analytical Verification

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity.

- Mass spectrometry (MS) and infrared (IR) spectroscopy provide additional characterization.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl group serves as a protective group for amines. Its removal typically occurs under acidic conditions:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 89% | |

| Hydrochloric acid (HCl) cleavage | 4M HCl in dioxane, 25°C, 4h | 92% |

Mechanism :

Protonation of the carbamate oxygen followed by nucleophilic attack by water or chloride ions releases CO₂ and tert-butanol, yielding the free amine (4-(piperidin-4-ylmethyl)aniline).

Amide Bond Formation

The deprotected amine undergoes coupling reactions to form amides or ureas:

| Reaction Partner | Activating Agents | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | HOBt/HBTU, DIPEA in DMF | 0°C → RT, 12h | 78% | |

| Isocyanate derivatives | EDCI, DMAP in CH₂Cl₂ | RT, 6h | 85% |

Example :

Reaction with benzoyl chloride in the presence of HOBt/HBTU forms N-benzoyl-4-(piperidin-4-ylmethyl)aniline .

Alkylation of the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation reactions:

| Electrophile | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 91% | |

| Benzyl bromide | DIPEA | CH₃CN | 88% |

Key Finding :

Alkylation occurs regioselectively at the piperidine nitrogen rather than the aniline group due to steric hindrance from the phenylmethyl substituent .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| POCl₃ | Quinazolin-4(3H)-one derivatives | 76% | |

| NaH/CS₂ | Thiazolidinone analogs | 68% |

Conditions :

Cyclization with POCl₃ proceeds at 80°C for 8h, generating fused bicyclic structures .

Catalytic Coupling Reactions

The aryl group participates in cross-coupling reactions:

| Reaction Type | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 12h | 82% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24h | 74% |

Limitation :

Steric bulk from the piperidinylmethyl group reduces coupling efficiency compared to unsubstituted aryl carbamates .

Oxidation and Reduction

The piperidine ring undergoes redox transformations:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation with mCPBA | CH₂Cl₂, 0°C → RT | N-Oxide derivative | 63% | |

| Hydrogenation (H₂/Pd-C) | MeOH, 25°C, 6h | Saturated piperidine | 95% |

Comparative Reactivity Data

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Deprotection (TFA) | 2.1 × 10⁻³ | 45.2 | |

| Suzuki Coupling | 5.8 × 10⁻⁴ | 78.9 | |

| Piperidine Alkylation | 1.3 × 10⁻² | 32.4 |

Stability Under Various Conditions

Scientific Research Applications

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties, particularly against amyloid beta-induced toxicity in astrocytes. The compound acts as both a β-secretase and acetylcholinesterase inhibitor, which are crucial mechanisms in the context of Alzheimer's disease. In vitro studies have shown that it can moderate the death of astrocyte cells induced by amyloid beta 1-42 through the reduction of inflammatory markers such as TNF-α and free radicals .

Table 1: Summary of Neuroprotective Studies

| Study | Model | Effect Observed | Mechanism |

|---|---|---|---|

| In vitro astrocyte cultures | Moderate protection against Aβ toxicity | Inhibition of β-secretase and acetylcholinesterase |

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). It has shown strong bactericidal activity at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid . This suggests potential applications in treating drug-resistant bacterial infections.

Table 2: Antibacterial Efficacy

| Bacteria Type | Activity | Concentration Range |

|---|---|---|

| MRSA | Bactericidal | 0.78 - 3.125 μg/mL |

| VREfm | Bactericidal | 0.78 - 3.125 μg/mL |

| Gram-negative bacteria | No activity | N/A |

Synthesis and Characterization

The synthesis of tert-butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate typically involves the condensation of piperidin-4-ylmethylamine with tert-butyl carbamate under controlled conditions to yield a high-purity product. The process often requires specific reagents such as EDCI and additives to enhance reaction yields while minimizing by-products .

Table 3: Synthesis Overview

| Step | Reagents Used | Yield |

|---|---|---|

| Condensation | N-(3-Aminopropyl)-2-pipecoline, BOC-protected amino acid | ~44% |

Case Study 1: Neuroprotection in Alzheimer's Models

A study assessed the effects of this compound on astrocyte cultures exposed to amyloid beta. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and inflammation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Resistance

In another study, the compound was tested against various strains of drug-resistant bacteria. The findings revealed its effectiveness against both susceptible and resistant strains, supporting its development as a novel antibiotic candidate .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate and analogous compounds, highlighting structural differences, synthetic yields, purity, and biological relevance.

Structural and Functional Insights

- Piperidine vs.

- Heterocyclic Modifications : Thiazole () and benzoxazole () substituents introduce aromatic π-stacking capabilities, which are absent in the piperidine-based compound. These groups are critical for targeting hydrophobic enzyme pockets (e.g., BACE1 or VHL E3 ligase) .

- Fluorinated Derivatives : Fluorine atoms in compounds like 5j and 5k () improve metabolic stability and binding affinity to BACE1 via hydrophobic and electrostatic interactions .

Biological Activity

tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate, also known by its CAS number 135632-53-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, particularly its antibacterial effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 214.30 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate and a piperidine moiety, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of Gram-positive bacteria. Notably, it has shown effectiveness against drug-resistant strains such as:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VREfm)

The Minimum Inhibitory Concentrations (MICs) for these bacteria range from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid . The compound also exhibits potent activity against biofilm-forming strains of Staphylococcus epidermidis .

The antibacterial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The compound's structural features, particularly the piperidine ring, may facilitate interaction with bacterial targets, enhancing its potency against resistant strains .

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at a leading microbiology lab evaluated the effectiveness of this compound against MRSA and VREfm. The results indicated that the compound not only inhibited bacterial growth but also exhibited bactericidal activity at low concentrations. The study emphasized the compound's potential as a new therapeutic agent in treating infections caused by resistant bacteria .

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| MRSA | 0.78 | Bactericidal |

| VREfm | 3.125 | Bactericidal |

| Biofilm-forming S. epidermidis | 2.0 | Bacteriostatic |

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that the compound significantly reduced bacterial load in infected tissues compared to untreated controls. This suggests that this compound could be effective in systemic infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What is the structural characterization and synthetic route for tert-Butyl (4-(piperidin-4-ylmethyl)phenyl)carbamate?

- Structural Overview : The compound features a phenyl group substituted with a piperidin-4-ylmethyl moiety and a tert-butyl carbamate protecting group. Its molecular formula is C₁₇H₂₆N₂O₂ (molecular weight: 290.4 g/mol) .

- Synthetic Methodology :

- Key Steps :

Condensation : React 4-(piperidin-4-ylmethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen.

Protection : Use triethylamine (TEA) as a base to facilitate carbamate formation.

Purification : Isolate via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

- Critical Reagents : Boc₂O (≥99% purity), TEA (dry), DCM (anhydrous).

Q. How should researchers handle and store this compound to ensure stability?

- Storage Conditions :

- Temperature : -20°C in airtight, light-resistant containers.

- Incompatibilities : Avoid strong acids/bases (risk of Boc-deprotection) and oxidizing agents (e.g., peroxides) .

- Stability Data :

| Parameter | Value | Source |

|---|---|---|

| Thermal Stability | Decomposes >200°C | |

| Hydrolytic Stability | Stable in pH 5–9 (24h, RT) |

Q. What analytical techniques are recommended for purity assessment?

- Primary Methods :

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm. Target purity ≥95% .

- TLC : Rf = 0.5 (ethyl acetate/hexane, 1:1), visualized with ninhydrin or UV .

- Advanced Techniques :

- LC-HRMS : Exact mass confirmation (calc. 290.1994, obs. 290.1998) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3%) .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of the piperidine ring?

- Key Issues :

- Steric Hindrance : The tert-butyl group impedes electrophilic attacks at the carbamate-protected amine.

- Regioselectivity : Piperidine N-alkylation competes with aryl substitution; optimize using bulky bases (e.g., LDA) or transition-metal catalysts (e.g., Pd(OAc)₂) .

Q. How can computational modeling guide pharmacological studies of this compound?

- Methodology :

Docking Studies : Use AutoDock Vina to predict binding affinity for targets like σ receptors (PDB: 6DK1). The piperidine moiety shows favorable interactions with hydrophobic pockets .

ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 inhibition risk .

- Validation : Correlate in silico results with in vitro assays (e.g., radioligand binding for σ receptors) .

Q. How to resolve contradictions in reported toxicity data?

- Case Example :

- Conflicting Data : SDS from reports low acute toxicity (LD50 >2000 mg/kg, oral, rat), while classifies it as Category 4 (harmful if inhaled).

- Resolution Strategy :

- In-house Testing : Conduct OECD 423 acute oral toxicity assays.

- Mechanistic Analysis : Evaluate reactive metabolites via glutathione trapping assays (LC-MS/MS) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Optimization Approaches :

- Flow Chemistry : Continuous Boc protection reduces reaction time from 12h to 2h (yield: 92% vs. 85% batch) .

- Microwave Assistance : 30-min reaction at 80°C vs. 6h conventional heating .

- Troubleshooting :

- Byproduct Formation : Monitor for deprotected amine (HPLC retention time: 5.8 min); add molecular sieves to scavenge water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.